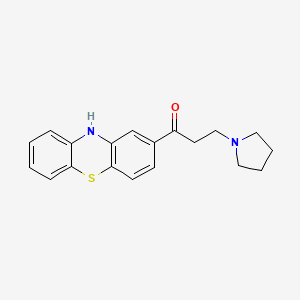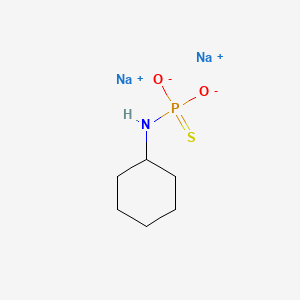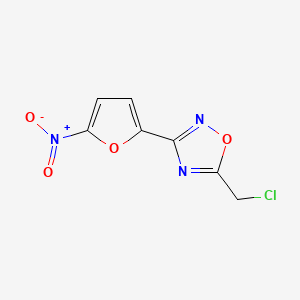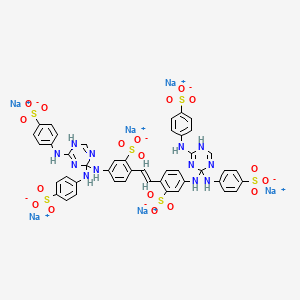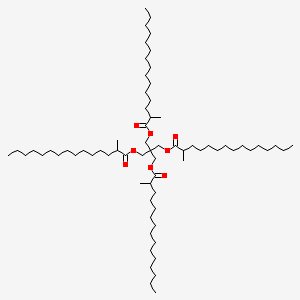![molecular formula C19H43AlO7 B12714655 Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate is a complex organometallic compound. It is known for its unique chemical structure, which combines aluminum with a triethylene glycol monobutyl ether and propan-2-olate. This compound is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate typically involves the reaction of aluminum isopropoxide with 2-[2-(2-butoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to ensure consistency and purity of the final product. The use of high-purity reactants and solvents is crucial to avoid contamination and achieve the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where the butoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of substituted aluminum compounds.
Scientific Research Applications
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate involves its ability to interact with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction is mediated through the aluminum center, which can coordinate with multiple ligands, leading to changes in the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol monobutyl ether: Shares the triethylene glycol backbone but lacks the aluminum and propan-2-olate components.
Aluminum isopropoxide: Contains aluminum and isopropoxide but lacks the triethylene glycol monobutyl ether component.
Uniqueness
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate is unique due to its combination of aluminum with a triethylene glycol monobutyl ether and propan-2-olate. This unique structure imparts distinctive chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C19H43AlO7 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate |
InChI |
InChI=1S/C10H22O4.3C3H7O.Al/c1-2-3-5-12-7-9-14-10-8-13-6-4-11;3*1-3(2)4;/h11H,2-10H2,1H3;3*3H,1-2H3;/q;3*-1;+3 |
InChI Key |
WCSWLTGXVQRHOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCO.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)

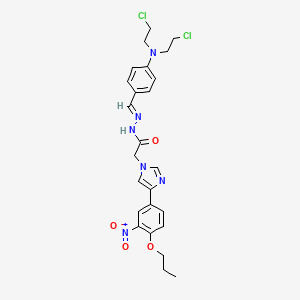
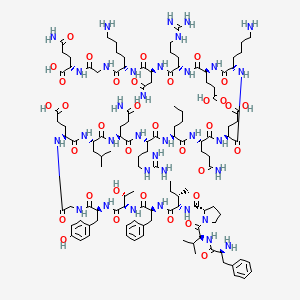
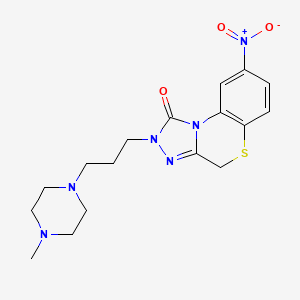
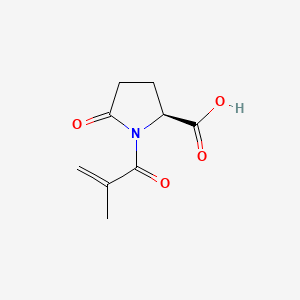


![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
